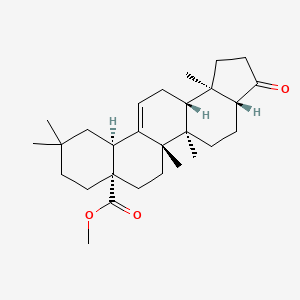

Oleanolic acid derivative 2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAJEJPIKYXZFX-WSVQCUFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Oleanolic Acid Derivative 2 and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a specific oleanolic acid derivative, designated as "Oleanolic Acid Derivative 2," and places it within the broader context of related compounds. Due to the limited publicly available biological data for this specific molecule, this guide also incorporates data and mechanistic insights from other well-studied oleanolic acid derivatives to provide a thorough understanding of the potential therapeutic applications and mechanisms of action for this class of compounds.

Chemical Structure of this compound

This compound, a novel triterpenoid-steroid hybrid molecule, possesses the following chemical properties:

-

Chemical Name: 23,24-Dinor-3-oxoolean-12-en-28-oic acid methyl ester

-

Molecular Formula: C₂₈H₄₂O₃

-

Molecular Weight: 426.63 g/mol

-

CAS Number: 211516-63-1

The chemical structure is depicted below:

(Structure image would be placed here in a real document. As a text-based AI, a SMILES representation is provided.)

SMILES: C[C@@]12CC--INVALID-LINK--=O)([H])[C@@]3(C)[C@@]1([H])CC=C4[C@]5([H])CC(C)(C)CC--INVALID-LINK--=O)5CC[C@@]24C[1]

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from the procedure described by Honda, T., et al. in the Journal of Organic Chemistry (1998).[1]

Materials:

-

Oleanolic acid

-

Jones reagent (Chromium trioxide in sulfuric acid and water)

-

Diazomethane (B1218177) in diethyl ether

-

Acetone

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Oxidation of Oleanolic Acid: Oleanolic acid is dissolved in acetone. The solution is cooled in an ice bath. Jones reagent is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted with a suitable organic solvent.

-

Purification of the Intermediate: The crude product from the previous step is purified by silica gel column chromatography to yield 3-oxooleanolic acid.

-

Esterification: The purified 3-oxooleanolic acid is dissolved in diethyl ether. A freshly prepared solution of diazomethane in diethyl ether is added carefully at 0°C until a persistent yellow color is observed, indicating the complete conversion of the carboxylic acid to its methyl ester.

-

Final Product Isolation and Characterization: The solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield the final product, this compound. The structure and purity of the compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Biological Data of Oleanolic Acid Derivatives

Disclaimer: To date, no specific quantitative biological data for this compound (CAS 211516-63-1) has been found in publicly available scientific literature. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of other representative oleanolic acid derivatives to provide an understanding of the potential bioactivities of this class of compounds.

In Vitro Cytotoxic Activity of Oleanolic Acid Derivatives

| Derivative Name/Identifier | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 3d (an α,β-unsaturated carbonyl derivative) | MCF-7 | Breast Cancer | 0.77 | [2] |

| Achyranthoside H methyl ester (AH-Me) | MCF-7 | Breast Cancer | 4.0 | [3] |

| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 | Breast Cancer | 6.5 | [3] |

| K73-03 | HepG2 | Liver Cancer | 5.79 | [4] |

| K73-03 | SMMC-7721 | Liver Cancer | 7.23 | [4] |

| CSV butyl ester | OVCAR-3 | Ovarian Cancer | 35.2 µg/mL | [5] |

| CSV butyl ester | A2780 | Ovarian Cancer | 21.1 µg/mL | [5] |

In Vitro Anti-Inflammatory Activity of Oleanolic Acid Derivatives

| Derivative Name/Identifier | Assay | IC₅₀ (µM) | Reference |

| 11-Oxooleanolic acid derivatives | Inhibition of NO production in LPS-activated BV2 cells | Potent, but specific IC₅₀ not provided | [6] |

| CDDO | Inhibition of iNOS | Sub-micromolar activity | [7] |

| Diamine-PEGylated oleanolic acid (OADP) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Potent, but specific IC₅₀ not provided | [6] |

Signaling Pathways Modulated by Oleanolic Acid Derivatives

Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.[8][9] The following diagrams illustrate some of the most relevant pathways.

Disclaimer: The following signaling pathways are representative of the mechanisms of action for various oleanolic acid derivatives. The specific pathways modulated by this compound have not been experimentally determined.

Inhibition of the NF-κB Signaling Pathway

Oleanolic acid derivatives have been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[1][10][11][12] This is often achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. CDDO and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]

- 9. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Oleanolic Acid Derivative 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the core physicochemical properties of a specific synthetic derivative, designated as Oleanolic Acid Derivative 2 (CAS No. 211516-63-1). Understanding these properties is fundamental for drug design, formulation development, and predicting the pharmacokinetic profile of this compound. This document provides a summary of available quantitative data, detailed experimental protocols for key physicochemical parameter determination, and visual representations of experimental workflows to facilitate comprehension and application in a research and development setting.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It should be noted that some of these values are predicted and experimental verification is recommended.

| Property | Value | Data Type |

| Molecular Formula | C₂₈H₄₂O₃ | - |

| Molecular Weight | 426.63 g/mol | - |

| CAS Number | 211516-63-1 | - |

| Appearance | White to off-white solid | Experimental |

| Boiling Point | 498.6 ± 45.0 °C at 760 mmHg | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 7.38 | Predicted |

| Solubility | Not available | - |

| Melting Point | Not available | - |

| pKa | Not available | - |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized for triterpenoid compounds and can be adapted for this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported.

-

Workflow for Melting Point Determination

Determination of Aqueous Solubility

Solubility is a crucial parameter influencing a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Workflow for Aqueous Solubility Determination

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Shake-Flask Method

-

Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the octanol (B41247) phase. An equal volume of the aqueous phase is added.

-

Equilibration: The mixture is gently agitated for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Workflow for LogP Determination

Determination of pKa

The pKa value indicates the strength of an acidic or basic functional group and influences a compound's solubility and absorption at different physiological pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound is prepared in a suitable co-solvent/water mixture to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound, or a strong acid (e.g., HCl) for a basic compound.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Workflow for pKa Determination

Conclusion

The physicochemical properties of this compound are essential for its progression as a potential therapeutic agent. While some predicted data is available, experimental determination of properties such as melting point, aqueous solubility, and pKa is crucial for a comprehensive understanding of its behavior. The protocols and workflows outlined in this guide provide a framework for obtaining this critical data, thereby facilitating further research and development of this promising compound.

A-Technical-Guide-to-the-Synthesis-of-Bardoxolone-Methyl-from-Oleanolic-Acid

An In-depth Technical Guide to the Synthesis of Bardoxolone (B1667749) Methyl from Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its derivatives have garnered significant attention for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] One of the most potent synthetic derivatives is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester, Bardoxolone Methyl (also known as CDDO-Me or RTA 402).[1][6] Bardoxolone Methyl is over 200,000 times more potent than its parent compound, oleanolic acid, and has been the subject of numerous clinical trials for its potential in treating chronic kidney disease and certain cancers.[1][7] This guide provides a detailed overview of the chemical synthesis of Bardoxolone Methyl from oleanolic acid, including experimental protocols, quantitative data, and the underlying signaling pathways.

I. Chemical Synthesis Pathway

The synthesis of Bardoxolone Methyl from oleanolic acid is a multi-step process that can be achieved with an overall yield of approximately 50%.[6][7] The general workflow involves the protection of the carboxylic acid, oxidation of the C-ring, and subsequent functionalization of the A-ring to introduce the crucial cyano group.

Caption: A flowchart illustrating the key stages in the synthesis of Bardoxolone methyl from oleanolic acid.

II. Quantitative Data Summary

The following table summarizes the quantitative yields for each step in a representative synthesis of Bardoxolone Methyl from oleanolic acid.[7]

| Step | Reaction | Reagents | Solvent | Time | Temperature | Yield (%) |

| 1 | Methyl Esterification | CH₃I, K₂CO₃ | DMF | 12 h | Room Temp. | ~95% |

| 2 | Oxidation of C-Ring | Iodobenzoic acid | Fluorobenzene (B45895), DMSO | 24 h | 85°C | ~80% |

| 3 & 4 | Epoxidation and Bromination | m-CPBA, HBr, Br₂ | CH₂Cl₂, Acetic Acid | 24 h | Room Temp. -> 35°C | ~70% (two steps) |

| 5 | Cyanation | KCN | Acetone (B3395972), Water | 4 h | Reflux | ~90% |

| Overall | ~50% |

III. Detailed Experimental Protocols

Step 1: Methyl Esterification of Oleanolic Acid

-

Objective: To protect the carboxylic acid group at C-28 as a methyl ester.

-

Procedure: Oleanolic acid is dissolved in dimethylformamide (DMF). Potassium carbonate (K₂CO₃) and methyl iodide (CH₃I) are added to the solution. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the methyl ester intermediate.

Step 2: Oxidation of the C-Ring

-

Objective: To introduce a ketone at the C-12 position.

-

Procedure: The methyl ester intermediate is dissolved in a mixture of fluorobenzene and dimethyl sulfoxide (B87167) (DMSO). Iodobenzoic acid is added, and the mixture is heated to 85°C for 24 hours.[6] This step introduces the α,β-unsaturated ketone functionality in the C-ring, which is crucial for the biological activity of the final compound.

Step 3 & 4: Epoxidation and Bromination

-

Objective: To functionalize the A-ring in preparation for the introduction of the cyano group.

-

Procedure: The product from Step 2 is first treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (CH₂Cl₂) to form an epoxide. The resulting intermediate is then treated with hydrobromic acid (HBr) and bromine (Br₂) in acetic acid. The reaction is maintained at room temperature and then warmed to 35°C for 24 hours.[6] This two-step process results in the formation of a bromo-substituted intermediate.

Step 5: Cyanation to Yield Bardoxolone Methyl

-

Objective: To introduce the cyano group at the C-2 position and form the final product.

-

Procedure: The bromo-intermediate is dissolved in a mixture of acetone and water. Potassium cyanide (KCN) is added, and the mixture is refluxed for 4 hours. The reaction introduces the cyano group via nucleophilic substitution, yielding Bardoxolone Methyl. The final product is then purified by chromatography.

IV. Mechanism of Action: Signaling Pathway

Bardoxolone methyl exerts its therapeutic effects primarily by activating the Keap1-Nrf2 signaling pathway and inhibiting the pro-inflammatory NF-κB pathway.[6]

Caption: The signaling pathway of Bardoxolone methyl, highlighting the activation of Nrf2 and inhibition of NF-κB.

Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Bardoxolone Methyl reacts with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes.

Simultaneously, Bardoxolone Methyl inhibits the IKK complex, a key component of the NF-κB signaling pathway. This prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, thereby preventing the expression of pro-inflammatory genes.

V. Clinical Significance

Bardoxolone methyl has been evaluated in numerous clinical trials, particularly for its potential in treating chronic kidney disease (CKD) in patients with type 2 diabetes and Alport syndrome.[6] Its ability to reduce inflammation and oxidative stress makes it a promising therapeutic candidate for a variety of diseases characterized by these pathological processes.

The synthesis of Bardoxolone Methyl from oleanolic acid represents a significant achievement in medicinal chemistry, transforming a naturally occurring triterpenoid into a highly potent therapeutic agent. The detailed protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of oleanolic acid derivatives and their therapeutic potential.

References

- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient and scalable synthesis of bardoxolone methyl (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Synthetic Oleanolic Acid Derivatives

Disclaimer: The term "oleanolic acid derivative 2" is a non-specific designation. This document provides a detailed overview of the primary, well-established mechanism of action for a major class of potent, synthetic oleanolic acid derivatives, such as the bardoxolone (B1667749) methyl/CDDO class.[1][2] The core mechanism for these compounds involves the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.[3][4][5]

Core Mechanism of Action: Nrf2 Activation

The principal mechanism of action for potent synthetic oleanolic acid derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, a master regulator of the cellular antioxidant and cytoprotective response.[1][5][6] This action is mediated through the inhibition of Nrf2's primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][7]

The Keap1-Nrf2 Signaling Pathway: Basal State

Under homeostatic or unstressed conditions, Keap1, which functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm.[7][8] This binding targets Nrf2 for continuous polyubiquitination and subsequent degradation by the 26S proteasome.[1][7] This process maintains low intracellular levels of Nrf2, preventing the constitutive activation of its target genes.[7]

The Keap1-Nrf2 Signaling Pathway: Activated State by Oleanolic Acid Derivatives

Synthetic oleanolic acid derivatives are potent electrophiles that act as targeted covalent inhibitors of Keap1.[1][9]

-

Covalent Modification of Keap1: The derivative covalently binds to specific, highly reactive sensor cysteine residues within the Keap1 protein (notably Cys151).[1][9]

-

Conformational Change: This modification induces a conformational change in the Keap1 protein complex.[9]

-

Nrf2 Release: The conformational change disrupts the Keap1-Nrf2 interaction, thereby preventing the E3 ubiquitin ligase complex from targeting Nrf2.[1][7][9]

-

Nrf2 Stabilization and Nuclear Translocation: Freed from Keap1-mediated degradation, Nrf2 stabilizes, accumulates in the cytoplasm, and subsequently translocates into the nucleus.[5][7]

-

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[8][10] This binding initiates the transcription of a broad array of over 200 cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory processes.[4] Key target genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1), and superoxide (B77818) dismutase (SOD).[3][11]

Secondary Mechanism: Inhibition of NF-κB Pathway

In addition to activating Nrf2, many oleanolic acid derivatives are potent inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] This dual action of activating the Nrf2 antioxidant response while simultaneously suppressing NF-κB-mediated inflammation makes these compounds powerful therapeutic candidates for diseases involving oxidative stress and chronic inflammation.[4][5]

Quantitative Data on Nrf2 Activation

The potency of oleanolic acid derivatives is typically quantified by their ability to induce Nrf2-dependent gene expression. The table below summarizes representative data for this class of compounds, using well-established Nrf2 activators for context.

| Compound Class/Example | Assay Type | Cell Line | Endpoint Measured | Result | Reference |

| CDDO-Im (Oleanolic Acid Derivative) | ARE-Luciferase Reporter | AREc32 | Luciferase Activity | Extremely potent activation, greater than tBHQ. | [10] |

| Andrographolide | ARE-Luciferase Reporter | AREc32 | Luciferase Activity | Highest efficacy among 54 natural compounds tested. | [10] |

| tBHQ (Prototypical Activator) | ARE-Luciferase Reporter | AREc32 | Luciferase Activity | 14-fold activation at 30 µM. | [10] |

| Bardoxolone Methyl | mRNA Quantification | PBMCs | NQO1 mRNA Levels | Increased NQO1 mRNA levels in patients. | [3] |

| OAO Morpholide Derivative | Protein Expression | THLE-2 (normal hepatocytes) | Nrf2 Activation | Enhanced Nrf2 activation. | [12][13] |

| OAO Morpholide Derivative | Protein Expression | HepG2 (cancer cells) | Nrf2 Activation | Strong Nrf2 activation, associated with cytotoxicity. | [12][13] |

Visualizations of Pathways and Workflows

Signaling Pathway Diagram

Caption: Mechanism of Keap1-Nrf2 pathway activation by a synthetic oleanolic acid derivative.

Experimental Workflow Diagram

Caption: Workflow for characterizing a novel compound as an Nrf2 pathway activator.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of oleanolic acid derivatives and Nrf2 activation.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2 by using a cell line stably transfected with a luciferase reporter gene under the control of ARE promoters.[10][14]

-

Objective: To quantify Nrf2 transcriptional activation.

-

Materials:

-

ARE-luciferase reporter cell line (e.g., AREc32, or HepG2 stably transfected).[10]

-

White, clear-bottom 96-well or 384-well plates.

-

Growth medium (e.g., DMEM with 10% FBS).

-

Test compound (Oleanolic Acid Derivative), positive control (e.g., tBHQ, CDDO-Im), and vehicle control (e.g., DMSO).[10]

-

Luciferase assay reagent (e.g., Steady-Glo®).

-

Plate-reading luminometer.

-

-

Protocol:

-

Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a density of 20,000-40,000 cells per well.[14]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound and controls. Remove the old medium from the cells and add 100 µL of the medium containing the vehicle, positive control, or test compound at various concentrations. Ensure the final vehicle concentration is consistent across all wells (e.g., <0.5% DMSO).[14]

-

Incubation: Incubate the plate for another 18-24 hours at 37°C.[14]

-

Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the reagent to each well as per the manufacturer's instructions.[14]

-

Data Acquisition: Incubate for 10-30 minutes, protected from light, to allow for cell lysis and signal stabilization. Measure luminescence using a plate-reading luminometer.[14]

-

Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of treated wells by the average RLU of the vehicle control wells.[14]

-

Western Blot for Nuclear Nrf2

This protocol is used to detect the accumulation of Nrf2 protein in the nucleus, a key indicator of its activation.

-

Objective: To visualize and quantify the translocation of Nrf2 protein to the nucleus.

-

Materials:

-

Cell line (e.g., HepG2).

-

Test compound.

-

Ice-cold PBS.

-

Nuclear and cytoplasmic extraction buffers (kits are commercially available).

-

RIPA buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 as nuclear marker, anti-GAPDH as cytoplasmic marker).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate (ECL).

-

-

Protocol:

-

Cell Treatment: Grow cells to ~80% confluency and treat with the test compound for the desired time (e.g., 4-8 hours).[14]

-

Nuclear Extraction: Wash cells with ice-cold PBS. Perform nuclear and cytoplasmic fractionation using a commercial kit or established protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.[14]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to the nuclear loading control (Lamin B1).

-

Nrf2 Transcription Factor Activity Assay

This is a solid-phase ELISA-based assay that directly measures the amount of active Nrf2 in nuclear extracts capable of binding to its specific DNA consensus sequence.

-

Objective: To semi-quantitatively detect active Nrf2 in nuclear extracts.[15]

-

Materials:

-

Commercial Nrf2 Transcription Factor Activity Assay Kit (contains dsDNA-coated plate, primary antibody, HRP-secondary antibody, TMB substrate, stop solution).[15]

-

Nuclear extracts from treated and untreated cells.

-

Microplate reader capable of reading absorbance at 450 nm.

-

-

Protocol (based on a typical kit):

-

Prepare Reagents: Prepare all reagents and nuclear extract samples as instructed in the kit manual.[15]

-

Binding: Add 100 µL of the nuclear extract or positive control to each well of the DNA-coated plate.[15]

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C to allow active Nrf2 to bind to the ARE sequence.[15]

-

Primary Antibody: Wash the plate. Add 100 µL of prepared anti-Nrf2 primary antibody to each well and incubate for 1 hour at room temperature.[15]

-

Secondary Antibody: Wash the plate. Add 100 µL of prepared HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[15]

-

Detection: Wash the plate. Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature. Add 50 µL of Stop Solution to each well.[15]

-

Data Acquisition: Read the absorbance at 450 nm immediately. The absorbance is directly proportional to the amount of active Nrf2 in the sample.[15]

-

References

- 1. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 2. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bardoxolone methyl - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. What is Bardoxolone Methyl used for? [synapse.patsnap.com]

- 6. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]

- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conjugation of Diclofenac with Novel Oleanolic Acid Derivatives Modulate Nrf2 and NF-κB Activity in Hepatic Cancer Cells and Normal Hepatocytes Leading to Enhancement of Its Therapeutic and Chemopreventive Potential - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. raybiotech.com [raybiotech.com]

Oleanolic Acid Derivatives as Potential Necroptosis Inhibitors: A Technical Guide for Researchers

Abstract: Necroptosis, a form of regulated cell death, has emerged as a critical pathological driver in a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. Consequently, the identification of novel necroptosis inhibitors is of significant therapeutic interest. Oleanolic acid, a pentacyclic triterpenoid (B12794562), and its derivatives are known to possess potent anti-inflammatory and cytoprotective properties. This technical guide provides a comprehensive overview of the rationale and methodologies for investigating oleanolic acid derivatives as a novel class of necroptosis inhibitors. While direct evidence for a specific "oleanolic acid derivative 2" is not present in the current literature, this document serves as a foundational resource for researchers to explore the potential of this compound class. It covers the core signaling pathways, proposes detailed experimental protocols, and presents hypothetical data to guide future research and development in this promising area.

Introduction to Necroptosis

Necroptosis is a lytic, pro-inflammatory form of regulated cell death that is executed independently of caspases. Morphologically, it resembles necrosis, characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs). However, it is mechanistically controlled by a specific signaling cascade, making it amenable to pharmacological intervention.

1.1 Key Mediators of the Necroptotic Pathway

The core necroptosis signaling pathway is initiated by the activation of death receptors, such as tumor necrosis factor receptor 1 (TNFR1). This leads to the recruitment and activation of Receptor-Interacting Protein Kinase 1 (RIPK1). In the absence of active Caspase-8, RIPK1 interacts with and phosphorylates Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3, in turn, phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.

1.2 Therapeutic Rationale for Necroptosis Inhibition

Given the pro-inflammatory nature of necroptosis, its dysregulation has been implicated in a wide range of pathological conditions. Inhibition of necroptosis has shown therapeutic promise in preclinical models of:

-

Inflammatory Diseases: Inflammatory bowel disease, rheumatoid arthritis, and psoriasis.

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1]

-

Ischemia-Reperfusion Injury: Myocardial infarction, stroke, and organ transplantation.

-

Infectious Diseases: Viral and bacterial infections where pathogens manipulate apoptosis.

1.3 Oleanolic Acid and Its Derivatives: A Promising Source for Novel Inhibitors

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in numerous plants. It and its semi-synthetic derivatives have been extensively studied for a wide array of biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The well-documented anti-inflammatory properties of oleanolic acid derivatives, particularly their ability to modulate pathways such as NF-κB and MAPK which are intertwined with necroptosis signaling, provide a strong rationale for investigating their potential as necroptosis inhibitors.[3][4][5]

Proposed Experimental Workflow for Screening and Characterization

A systematic approach is required to identify and characterize oleanolic acid derivatives as necroptosis inhibitors. The following workflow outlines key in vitro and in vivo experiments.

Hypothetical Data Presentation

Clear and structured data presentation is crucial for comparing the efficacy of different derivatives.

Table 1: In Vitro Necroptosis Inhibitory Activity of Hypothetical Oleanolic Acid Derivatives

| Compound ID | Structure | Cell Line | Necroptosis Stimulus | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |

| OA-Derivative-1 | [Structure] | HT-29 | TNFα/Smac/zVAD | 1.2 ± 0.2 | > 50 | > 41.7 |

| OA-Derivative-2 | [Structure] | L929 | TNFα/zVAD | 0.5 ± 0.1 | > 50 | > 100 |

| OA-Derivative-3 | [Structure] | HT-29 | TNFα/Smac/zVAD | 8.5 ± 1.1 | > 50 | > 5.9 |

| Necrostatin-1 (Control) | [Structure] | HT-29 | TNFα/Smac/zVAD | 0.3 ± 0.05 | > 50 | > 167 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinase Inhibitory Profile of "this compound"

| Kinase Target | IC50 (nM) |

| RIPK1 | 75 ± 8 |

| RIPK3 | 2,500 ± 150 |

| MLKL (Binding) | No significant binding |

| Panel of 100 Off-Target Kinases | > 10,000 |

Data suggest that "this compound" is a potent and selective inhibitor of RIPK1.

Detailed Experimental Protocols

4.1 Cell Viability Assay for Necroptosis Inhibition

-

Cell Line: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929).

-

Seeding: Seed cells at 1 x 104 cells/well in a 96-well plate and allow to adhere overnight.

-

Compound Treatment: Pre-treat cells with a serial dilution of the oleanolic acid derivative (e.g., 0.01 to 100 µM) for 1 hour. Include a positive control (e.g., Necrostatin-1) and a vehicle control (e.g., 0.1% DMSO).

-

Necroptosis Induction:

-

For HT-29 cells: Add TNFα (100 ng/mL), Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).

-

For L929 cells: Add TNFα (10 ng/mL) and z-VAD-fmk (20 µM).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by measuring LDH release into the supernatant using a CytoTox 96® assay (Promega).

-

Data Analysis: Normalize data to the vehicle-treated, non-stimulated control (100% viability) and the vehicle-treated, stimulated control (0% viability). Calculate IC50 values using a non-linear regression analysis.

4.2 Western Blot for MLKL Phosphorylation

-

Cell Treatment: Seed HT-29 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then induce necroptosis for 4-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated MLKL (p-MLKL Ser358) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for total MLKL and a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Putative Mechanisms of Action

5.1 The Core Necroptosis Signaling Pathway

The diagram below illustrates the canonical necroptosis pathway initiated by TNFR1.

5.2 Hypothetical Mechanism of an Oleanolic Acid Derivative

Based on the known anti-inflammatory activities of oleanolic acid derivatives, a plausible mechanism of action could be the direct inhibition of RIPK1 kinase activity. This would prevent the formation of the necrosome and all subsequent downstream events.

Conclusion and Future Directions

While the existence and activity of a specific "this compound" as a necroptosis inhibitor are yet to be established in the scientific literature, the broader class of oleanolic acid derivatives represents a highly promising starting point for the discovery of novel therapeutics targeting necroptosis. Their favorable safety profile and potent anti-inflammatory properties provide a solid foundation for further investigation. Future research should focus on:

-

Screening diverse libraries of oleanolic acid derivatives to identify potent necroptosis inhibitors.

-

Elucidating the precise molecular targets within the necroptosis pathway.

-

Optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

-

Validating the therapeutic efficacy of lead candidates in relevant in vivo models of human disease.

This technical guide provides a roadmap for researchers to embark on this exciting area of drug discovery, with the ultimate goal of developing new treatments for a range of debilitating diseases driven by necroptotic cell death.

References

- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]

The Rising Therapeutic Potential of Oleanolic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, has long been recognized for its diverse pharmacological properties. However, its therapeutic efficacy is often limited by poor bioavailability and moderate potency. To overcome these limitations, extensive research has focused on the synthesis of novel oleanolic acid derivatives, leading to the discovery of compounds with significantly enhanced biological activities. This technical guide provides an in-depth analysis of the anticancer and anti-inflammatory activities of these novel derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity of Novel Oleanolic Acid Derivatives

The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of various natural product scaffolds, with oleanolic acid being a prominent candidate. Structural modifications of the oleanolic acid backbone have yielded a plethora of derivatives with potent cytotoxic effects against a range of cancer cell lines. These modifications primarily focus on the C-3 hydroxyl, C-28 carboxylic acid, and the A-ring of the triterpenoid structure.

Quantitative Data Summary: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various novel oleanolic acid derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.

Table 1: Cytotoxic Activity of Oleanolic Acid Ester and Amide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid | IGR-OV-1 | >100 | [1] |

| Ester Derivative 1 | IGR-OV-1 | 5.2 | [1] |

| Ester Derivative 2 | IGR-OV-1 | 3.8 | [1] |

| Oleanolic Acid | HOP-62 | >100 | [1] |

| Amide Derivative 1 | HOP-62 | 8.5 | [1] |

| Amide Derivative 2 | HOP-62 | 6.3 | [1] |

Table 2: Cytotoxic Activity of Oleanolic Acid Derivatives with A-Ring Modifications

| Compound | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid | SGC7901 | >50 | [2] |

| Derivative II4 | SGC7901 | 4.1 | [2][3] |

| Derivative II5 | SGC7901 | 2.6 | [2][3] |

| Oleanolic Acid | A549 | >50 | [2] |

| Derivative II4 | A549 | 12.5 | [2][3] |

| Derivative II5 | A549 | 8.7 | [2][3] |

Table 3: Cytotoxic Activity of Miscellaneous Oleanolic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 7a | PC3 | 0.39 | [1] |

| Compound 8a | A549 | 0.22 | [1] |

| Compound 16b | A549 | 0.81 | [1] |

| Derivative 7-10 | MCF-7 | Not specified (equivalent to nilotinib) | [4] |

| Derivative 7-10 | SGC7901 | Not specified (superior to nilotinib) | [4] |

| Derivative 3 | HepG2 | 1.75 | [5] |

| Derivative 3 | Col-02 | 0.71 | [5] |

Anti-Inflammatory Activity of Novel Oleanolic Acid Derivatives

Chronic inflammation is a key driver of various pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. Oleanolic acid and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data Summary: Inhibition of Inflammatory Mediators

The following table highlights the inhibitory effects of oleanolic acid derivatives on the production of key inflammatory mediators.

Table 4: Anti-Inflammatory Activity of Oleanolic Acid Arylidene Derivatives

| Compound | Target | Inhibition (%) at 10 µM | Reference |

| Oleanolic Acid | NO | 65.22 | [6] |

| Derivative 3a | NO | 77.18 | [6] |

| Derivative 3d | NO | 71.5 | [6] |

| Derivative 3e | NO | 68.8 | [6] |

| Oleanolic Acid | IL-6 | Not specified | [6] |

| Derivative 3L | IL-6 | 77.2 | [6] |

| Oleanolic Acid | TNF-α | Not specified | [6] |

| Derivative 3L | TNF-α | 75.4 | [6] |

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of oleanolic acid derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the oleanolic acid derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like gefitinib (B1684475) or nilotinib) is also included.[2][4] The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-Inflammatory Activity Assay (Nitric Oxide, TNF-α, and IL-6 Production)

The anti-inflammatory potential of oleanolic acid derivatives is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6]

Principle: LPS stimulation of macrophages activates inflammatory signaling pathways, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of the compounds on the levels of these mediators is quantified.

Protocol:

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in 96-well plates. The cells are pre-treated with various concentrations of the oleanolic acid derivatives for 1 hour before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The cells are incubated for 24 hours to allow for the production of inflammatory mediators.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

The culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The absorbance is measured at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 Measurement (ELISA):

-

The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition of NO, TNF-α, and IL-6 production is calculated by comparing the levels in the compound-treated, LPS-stimulated cells to those in the LPS-stimulated control cells.

Signaling Pathways and Molecular Mechanisms

The enhanced biological activities of novel oleanolic acid derivatives are attributed to their modulation of specific intracellular signaling pathways.

Anticancer Signaling Pathways

Several oleanolic acid derivatives exert their anticancer effects by targeting key proteins involved in cancer cell proliferation and survival, such as receptor tyrosine kinases like c-Kit and the Epidermal Growth Factor Receptor (EGFR).[2][4][7]

Caption: Inhibition of c-Kit and EGFR signaling by oleanolic acid derivatives.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of oleanolic acid and its derivatives are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[8][9][10][11]

Caption: Inhibition of the NF-κB inflammatory pathway by oleanolic acid derivatives.

Conclusion

The structural modification of oleanolic acid has proven to be a highly effective strategy for enhancing its therapeutic potential. The novel derivatives discussed in this guide exhibit significantly improved anticancer and anti-inflammatory activities compared to the parent compound. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers and drug development professionals working in these fields. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these promising compounds is warranted to pave the way for their potential clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and antitumor activity evaluation of novel oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological evaluation of oleanolic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and ...: Ingenta Connect [ingentaconnect.com]

- 10. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives | Bentham Science [eurekaselect.com]

- 11. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Synthetic Oleanolic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, including medicinal herbs and common foods.[1][2] For decades, it has been recognized for a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[3][4] However, the therapeutic application of oleanolic acid in its natural form is often limited by modest potency and poor bioavailability. This has driven the development of synthetic derivatives designed to enhance its pharmacological profile.[1][5] Through targeted chemical modifications, scientists have created potent analogs, such as Bardoxolone Methyl (also known as CDDO-Me or RTA 402), which exhibit significantly amplified activity and have entered clinical trials for various diseases.[6][7][8]

This technical guide provides an in-depth overview of the therapeutic potential of synthetic oleanolic acid derivatives, focusing on their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Core Therapeutic Areas and Mechanisms of Action

Synthetic oleanolic acid derivatives are pleiotropic agents that modulate multiple critical signaling pathways, making them promising candidates for a range of complex diseases. Their primary mechanisms revolve around the regulation of inflammation, oxidative stress, and cellular proliferation.

Anti-Inflammatory and Cytoprotective Effects via Nrf2 Activation

A hallmark of many potent synthetic oleanolic acid derivatives, most notably Bardoxolone Methyl, is their ability to act as powerful activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10]

-

Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Synthetic triterpenoids like Bardoxolone Methyl covalently bind to cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[10][11] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[12] This leads to the transcriptional upregulation of a broad array of cytoprotective and antioxidant enzymes (e.g., NQO1, HO-1), which combat oxidative stress.[13][14]

-

Therapeutic Relevance: This mechanism is central to the therapeutic potential of these derivatives in diseases characterized by chronic inflammation and oxidative stress, such as chronic kidney disease (CKD) and neurodegenerative disorders.[9][15]

Inhibition of the Pro-Inflammatory NF-κB Pathway

In concert with Nrf2 activation, many derivatives are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[3][13][16]

-

Mechanism: NF-κB controls the expression of numerous pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS.[2][17] Synthetic oleanolic acid derivatives can suppress NF-κB activation by inhibiting IκBα kinase (IKK), the enzyme responsible for releasing NF-κB from its cytoplasmic inhibitor.[3][12]

-

Therapeutic Relevance: The dual action of activating the anti-inflammatory Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway creates a powerful synergistic effect, making these compounds highly effective anti-inflammatory agents.[16][18] This is crucial for their activity in cancer, inflammatory bowel disease, and other inflammatory conditions.[2][19]

Anticancer Activity

Synthetic oleanolic acid derivatives have demonstrated significant potential in oncology by modulating a variety of signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[19][20][21]

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells by modulating the PI3K/Akt/mTOR pathway, a key signaling cascade that promotes cell survival.[1][17][19] Inhibition of this pathway leads to the activation of caspases and subsequent apoptosis.[6]

-

Cell Cycle Arrest: Derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[1]

-

Anti-Angiogenesis and Anti-Metastasis: These compounds have been shown to inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of tumor cells (metastasis), which are critical processes for tumor growth and progression.[6][19][20] The modulation of pathways involving STAT3 and various matrix metalloproteinases contributes to these effects.[6][17]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative data from preclinical and clinical studies, providing a comparative overview of the potency and efficacy of various synthetic oleanolic acid derivatives.

Table 1: In Vitro Anticancer Activity of Synthetic Oleanolic Acid Derivatives

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Breast) | 4.0 | [7] |

| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 (Breast) | 6.5 | [7] |

| Oleanolic Acid (Parent Compound) | B16 2F2 (Melanoma) | 4.8 | [7] |

| Compound Ⅰ4 (OA derivative) | HepG2 (Liver) | 19.12 | [22] |

| CDDO (Bardoxolone) | Various | Potency reported to be over 200,000 times higher than parent OA | [18] |

Table 2: Clinical Trial Data for Bardoxolone Methyl (RTA 402)

| Trial ID | Phase | Condition Studied | Key Findings | Reference |

| BEAM (NCT00811889) | Phase 2b | Chronic Kidney Disease (CKD) with Type 2 Diabetes | Significant increase in estimated Glomerular Filtration Rate (eGFR) > 10 ml/min/1.73 m² at 24 weeks. | [13][15] |

| - | Phase 2a | CKD with Type 2 Diabetes | Improvements in eGFR, decreases in serum creatinine, BUN, and markers of endothelial dysfunction. | [23] |

| BEACON (NCT01351675) | Phase 3 | Advanced CKD (Stage 4) with Type 2 Diabetes | Terminated early due to a higher rate of heart-related adverse events (including heart failure) in the treatment group. | [13] |

| - | Phase 1 | Advanced Solid Tumors and Lymphoid Malignancies | Maximum tolerated dose established at 900 mg/day. Showed evidence of Nrf2 activation and NF-κB inhibition in tumor biopsies. | [13][24] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of synthetic oleanolic acid derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthetic oleanolic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Analysis of Protein Expression by Western Blotting

Principle: Western blotting is used to detect and quantify specific proteins in a sample. This is essential for verifying the modulation of signaling pathways (e.g., phosphorylation of Akt, levels of Nrf2, or cleaved caspase-3).

Methodology:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

In Vivo Tumor Xenograft Model

Principle: This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the synthetic oleanolic acid derivative via a relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume (typically using calipers) and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core signaling pathways modulated by synthetic oleanolic acid derivatives and a typical experimental workflow for their evaluation.

Caption: Dual modulation of Nrf2 and NF-κB pathways by synthetic oleanolic acid derivatives.

Caption: Inhibition of the pro-survival PI3K/Akt/mTOR pathway by OA derivatives.

Caption: A typical preclinical workflow for anticancer drug discovery with OA derivatives.

Conclusion and Future Directions

Synthetic derivatives of oleanolic acid represent a highly promising class of therapeutic agents with diverse applications in oncology, inflammation, and metabolic and kidney diseases.[1][2][20] Their ability to potently and simultaneously modulate multiple key signaling pathways, particularly the Nrf2 and NF-κB systems, underpins their broad efficacy.[16] Compounds like Bardoxolone Methyl have demonstrated significant clinical potential, particularly in improving renal function, although careful consideration of their safety profile is paramount, as highlighted by the adverse cardiovascular events in the BEACON trial.[13]

Future research should focus on the continued synthesis and evaluation of novel derivatives with improved therapeutic indices—maximizing efficacy while minimizing off-target toxicity. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation compounds with enhanced selectivity for specific disease targets. By leveraging the foundational knowledge outlined in this guide, the drug development community can continue to unlock the full therapeutic potential of this versatile natural product scaffold.

References

- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]

- 9. What is Bardoxolone Methyl used for? [synapse.patsnap.com]

- 10. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 11. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Bardoxolone methyl - Wikipedia [en.wikipedia.org]

- 14. The Effect and Mechanism of Oleanolic Acid in the Treatment of Metabolic Syndrome and Related Cardiovascular Diseases | MDPI [mdpi.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - ProQuest [proquest.com]

- 19. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Synthesis of oleanolic acid derivatives and their antitumor activity [manu55.magtech.com.cn]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

The Anti-Inflammatory Potential of Oleanolic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plant species, has long been recognized for its diverse pharmacological activities.[1][2] Among these, its anti-inflammatory properties have garnered significant scientific interest, leading to the development of various semi-synthetic derivatives designed to enhance its potency and bioavailability.[2] This technical guide provides an in-depth exploration of the anti-inflammatory properties of oleanolic acid derivatives, with a focus on a diamine-PEGylated derivative (OADP) and 11-oxo-indole derivatives, for which compelling preclinical data exists.

Core Anti-Inflammatory Mechanisms

Oleanolic acid and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[3][4][5] The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[6][7][8] Concurrently, some derivatives have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of the antioxidant response that also possesses anti-inflammatory functions.[7]

The culmination of this activity is a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12.[6][7] Furthermore, these derivatives can inhibit the expression of enzymes responsible for producing inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandins, respectively.[6][9]

Quantitative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of oleanolic acid derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data for two promising classes of derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of Diamine-PEGylated Oleanolic Acid (OADP)

| Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 Value (µg/mL) | Fold Improvement vs. Oleanolic Acid | Fold Improvement vs. Diclofenac | Reference |

| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Inhibition (48h) | 1.09 ± 0.01 | ~30 | ~50 | [9] |

| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Inhibition (72h) | 0.95 ± 0.01 | ~45 | ~53 | [9] |

Table 2: In Vivo Anti-Inflammatory Activity of Diamine-PEGylated Oleanolic Acid (OADP)

| Animal Model | Inflammatory Model | Treatment | Outcome | % Reduction in Edema | Reference |

| Male BL/6J Mice | TPA-Induced Ear Edema | OADP | Suppression of Edema | 14% greater than Diclofenac | [9] |

Table 3: Cytokine Modulation by 11-Oxo-Indole Oleanolic Acid Derivatives

| Model | Treatment | Pro-Inflammatory Cytokine Inhibition | Anti-Inflammatory Cytokine Upregulation | Reference |

| LPS-induced BV2 cells | Compounds 8 and 9 | IL-1β, IL-6, IL-12, TNF-α, MCP-1, MIP-1α | IL-10 | [7] |

| TPA-induced ear inflammation in mice | Compounds 8 and 9 | (Implied reduction in inflammatory mediators) | (Not specified) | [7] |

Key Signaling Pathways in Oleanolic Acid Derivative-Mediated Anti-Inflammation

The following diagrams illustrate the primary signaling pathways modulated by oleanolic acid derivatives in their anti-inflammatory action.

Caption: Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the MAPK Signaling Pathway.

Caption: Activation of the Nrf2 Antioxidant Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory properties of oleanolic acid derivatives.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This assay is fundamental for screening compounds for their ability to inhibit the production of inflammatory mediators in a cellular context.

Caption: In Vitro Anti-Inflammatory Experimental Workflow.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the oleanolic acid derivative or vehicle control. The cells are incubated for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A set of wells remains unstimulated as a negative control.

-

Incubation: The plates are incubated for a period of 24 to 72 hours.

-

Nitric Oxide Measurement (Griess Assay): The cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: After removing the supernatant, the cells are washed with phosphate-buffered saline (PBS) and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., iNOS, COX-2, IκBα, phosphorylated forms of MAPKs) and appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema

This model is a standard for evaluating the topical anti-inflammatory activity of compounds.

Methodology:

-

Animal Acclimatization: Male BL/6J or similar mouse strains are acclimatized for at least one week before the experiment.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as acetone (B3395972) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema. The contralateral ear receives the vehicle alone.

-

Treatment: The oleanolic acid derivative, a positive control (e.g., diclofenac), or the vehicle is applied topically to the TPA-treated ear, typically shortly after TPA application.

-

Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both the TPA-treated and vehicle-treated ears. The weight of the ear punches is measured, and the difference in weight between the two ears is calculated as an indicator of edema.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the TPA-only treated group.

Conclusion